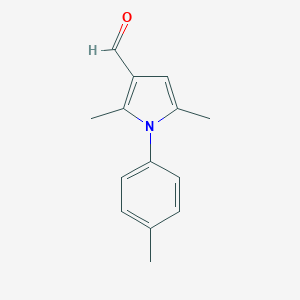![molecular formula C25H23N3S B188377 (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine CAS No. 5486-01-1](/img/structure/B188377.png)
(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine is known to act as a monoamine oxidase inhibitor, which leads to the accumulation of dopamine in the brain. This accumulation can cause damage to the dopaminergic neurons, leading to the development of Parkinson's disease-like symptoms. (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine is also known to induce oxidative stress, which can further exacerbate the damage to the neurons.
Biochemical and Physiological Effects:
(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, inflammation, and apoptosis. (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine has also been shown to affect the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine, leading to changes in behavior and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine in lab experiments is its ability to induce Parkinson's disease-like symptoms in animal models, which can be used to study the mechanisms of the disease and test potential treatments. However, one of the limitations of using (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine is its toxicity, which can lead to the death of animals if not used properly.
Direcciones Futuras
There are several future directions for the study of (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine, including the development of new drugs that can target the specific mechanisms of Parkinson's disease, the investigation of the role of (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine in other neurodegenerative diseases, and the development of new animal models that can better mimic the human disease. Additionally, the use of (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine in combination with other compounds may provide new insights into the mechanisms of neurodegeneration and potential treatments.
In conclusion, (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine has the potential to provide new insights into the mechanisms of neurodegeneration and potential treatments for Parkinson's disease and other related disorders.
Métodos De Síntesis
(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine can be synthesized through a multi-step process involving the reaction of 4-methylthio-3-methyl-5-phenyl-1H-pyrazole with 4-methylbenzaldehyde in the presence of a base. The resulting product is then subjected to a condensation reaction with 4-methylbenzylamine to obtain (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine as a yellow solid.
Aplicaciones Científicas De Investigación
(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. In biochemistry, (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine has been used as a tool to study the structure and function of proteins and enzymes. In neuroscience, (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine has been used as a model compound to study the mechanisms of neurodegenerative diseases such as Parkinson's disease.
Propiedades
Número CAS |
5486-01-1 |
|---|---|
Fórmula molecular |
C25H23N3S |
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
1-[3-methyl-5-(4-methylphenyl)sulfanyl-1-phenylpyrazol-4-yl]-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C25H23N3S/c1-18-9-13-21(14-10-18)26-17-24-20(3)27-28(22-7-5-4-6-8-22)25(24)29-23-15-11-19(2)12-16-23/h4-17H,1-3H3 |
Clave InChI |
ANTQZFYDMRSAEH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=CC2=C(N(N=C2C)C3=CC=CC=C3)SC4=CC=C(C=C4)C |
SMILES canónico |
CC1=CC=C(C=C1)N=CC2=C(N(N=C2C)C3=CC=CC=C3)SC4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188294.png)
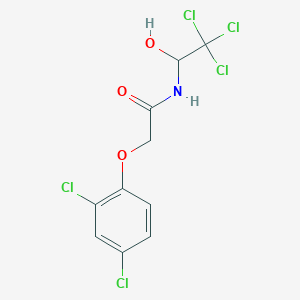


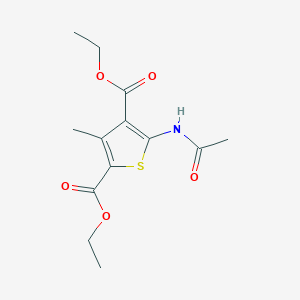
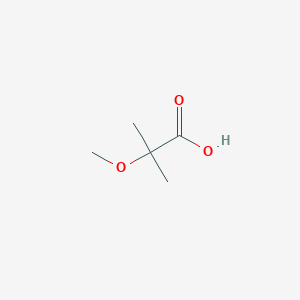
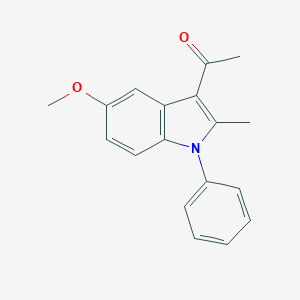
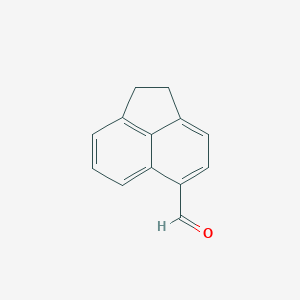
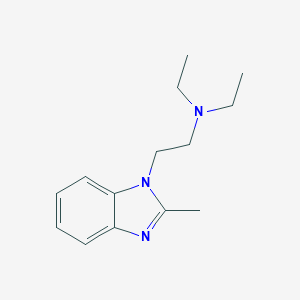

![2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B188315.png)


